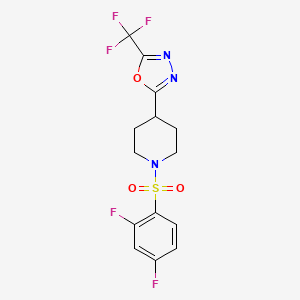
2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It is also known as "2,4-Difluorophenyl- (4-piperidinyl)methanone oxime hydrochloride" . This compound is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of cell motility and is overexpressed in many types of cancer .
Physical and Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Biological Activities and Potential Therapeutic Applications
Antibacterial Properties
Research has shown that compounds bearing the 1,3,4-oxadiazole moiety, including derivatives of the specified chemical structure, exhibit promising antibacterial potentials. For instance, studies have synthesized and evaluated derivatives for their antibacterial activities against various bacterial strains, revealing moderate to strong inhibitory effects. These compounds are particularly noted for their activity against Gram-negative and Gram-positive bacteria, offering potential as novel antibacterial agents (Khalid et al., 2016; Iqbal et al., 2017).
Enzyme Inhibition for Alzheimer's Disease Treatment
Compounds synthesized from the base structure have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. These studies indicate the potential of these compounds as new drug candidates for treating Alzheimer's disease by showing significant enzyme inhibition activity (Rehman et al., 2018).
Anticancer Potential
Several derivatives of the specified chemical structure have been explored for their anticancer properties. Research has focused on synthesizing and evaluating these derivatives as potential anticancer agents, with some showing promising results in inhibiting cancer cell growth (Rehman et al., 2018).
Wirkmechanismus
As mentioned earlier, this compound acts as an inhibitor of the enzyme histone deacetylase 6 (HDAC6) . HDAC6 is involved in the regulation of cell motility and is overexpressed in many types of cancer. By inhibiting HDAC6, this compound has the potential to slow or even halt the progression of several different types of cancer .
Zukünftige Richtungen
This compound shows promise in the field of cancer research due to its ability to inhibit HDAC6 . It has shown effectiveness against several different types of cancer, including breast, ovarian, and lung cancer . Furthermore, it has low toxicity and was well-tolerated in pre-clinical trials . These properties make it an attractive prospect for pharmaceutical companies looking to develop new cancer treatments.
Eigenschaften
IUPAC Name |
2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-1-2-11(10(16)7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOXKFCBRIMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
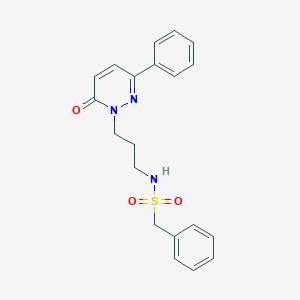
![N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2883623.png)
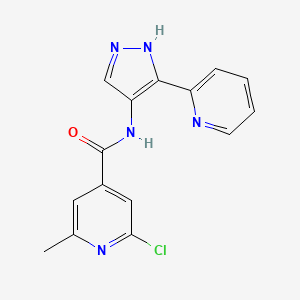
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)
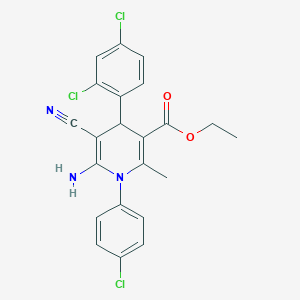
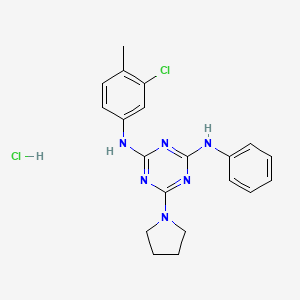
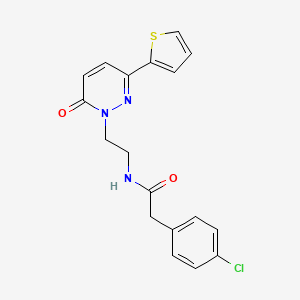
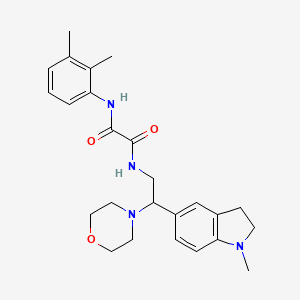
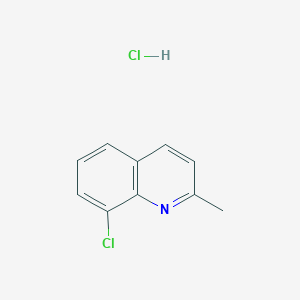
![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)
